Journal Name:EnergyChem
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Adhesive Composite Hydrogel Patch Based on a Polyaspartamide Derivative to Treat Atopic Dermatitis
EnergyChem ( IF 0 ) Pub Date: 2023-04-26 , DOI: 10.1002/adtp.202300096
Transdermal patches offer significant advantages as a drug delivery system due to their ability to bypass first-pass metabolism, sustain drug release, and provide predetermined dose and application area. However, to be effective, transdermal patches must have optimal adhesion and drug-loading capacity. In this study, an adhesive composite hydrogel patch consisting of poly(N-2,3-dihydroxypropyl aspartamide) (PDHPA), a polyaspartamide derivative, and mesoporous silica nanoparticles (MSNs) are developed. To prepare the hydrogel, boric acid (BA) is utilized as a crosslinker to form reversible bonds between multiple hydroxyl groups in the polymer and BA. The PDHPA-BA hydrogel exhibits dynamic reversibility, self-healing properties, and a pH-dependent sol–gel transition. The addition of MSNs with abundant hydroxyl groups improves the mechanical performance, adhesion properties, and self-healing rate of the PDHPA-BA hydrogel. In addition, MSNs enable the loading of hydrophobic drugs, such as dexamethasone (Dex), onto the hydrogel. Using the Dex-loaded adhesive composite hydrogel as a transdermal patch, the severity of atopic dermatitis in a mouse model indicated by suppression of dermatitis score, epidermal thickness, number of mast cells, and serum interleukin-4 levels is successfully reduced. These results suggest that the composite hydrogel patch is a highly promising transdermal drug delivery system for effectively treating inflammatory skin diseases.
Detail
Bioempowerment of Therapeutic Living Cells by Single-Cell Surface Engineering (Adv. Therap. 7/2023)
EnergyChem ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1002/adtp.202370019
In article number 2300037, Hojae Lee, Insung S. Choi, and co-workers review recent advances in single-cell surface engineering for therapeutic applications of living cells. This image illustrates the process of single-cell nanoencapsulation (SCNE), in which a nanoshell is created around a cell using extrinsic compounds, such as trimesic acid, dopamine, and tetramethyl orthosilicate.
Detail
SBA-15 Particles as Carriers for a Series of Platinum(IV) Complexes with Oxaliplatin Scaffolds Bearing Different Anti-Inflammatory Drugs: Promising Strategy Against Breast Cancer
EnergyChem ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1002/adtp.202300062
Oxaliplatin is a third-generation platinum(II)-based drug mainly utilized to treat colon cancer, as part of a combinatory regime. Aiming to expand the knowledge on the effects of oxaliplatin and its derivatives on different tumor types, oxaliplatin-based platinum(IV) platforms are designed and prepared to assess their antitumor capacity against various breast cancer cell lines. In the two axial positions of the platinum(IV) system, different inflammation reducing agents, non-steroidal anti-inflammatory drugs (fenoprofen, flurbiprofen, both as racemates) and phenolic acids (acetyl-protected and unprotected ferulic acid, cinnamic acid) are incorporated as anionic ligands. The prepared platinum(IV) hybrids are loaded with great encapsulation efficiency into mesoporous SBA-15 material to serve as drug delivery vehicle, and the obtained nanostructured material can ensure very slow drug release beneficial for prolonged circulation in vivo and passive targeting. Both, free and in SBA-15 immobilized platinum(IV) complexes with oxaliplatin core, displayed potent antitumor activity in four breast cancer cell lines (MCF-7, BT-474, HCC1937 and MDA-MB-468), showing great prospect in overcoming oxaliplatin and cisplatin resistance. Mechanistic investigations in MDA-MB-468 cells of oxaliplatin and its fenoprofen derivative as the most active representative of the prepared complexes showed that the decreased cell viability resides in activation of apoptotic mechanisms.
Detail
Double-Layered Polyvinylpyrrolidone–Poly(methyl vinyl ether-alt-maleic acid)-Based Microneedles to Deliver Meloxicam: An In Vitro, In Vivo, and Short-Term Stability Evaluation Study
EnergyChem ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1002/adtp.202300138
This study aims to explore the use of polymeric microneedles (MNs) for the transdermal delivery of drugs, a noninvasive and convenient method that avoids first-pass metabolism and gastrointestinal complications. Specifically, a double-layered MN formulation is developed using polyvinylpyrrolidone and cross-linked poly(methyl vinyl ether-alt-maleic acid), comprising a dissolvable layer and a hydrogel-forming layer. Meloxicam serves as the model drug, and no organic solvents are employed in the manufacturing process to reduce toxicity. Coherent anti-Stokes Raman spectroscopy (CARS) is utilized to confirm that the manufacturing process does not alter the drug's physical properties. In vitro and ex vivo studies demonstrate that the double-layered MN formulation exhibits faster drug release in the first few hours, followed by a slower release. This results in extended bioavailability in vivo compared to the commercial oral formulation of meloxicam. Preliminary results indicate that the MN formulation is also effective in pain relief and inflammation reduction. The short-term stability of the MN formulation is also confirmed, including its mechanical properties, sustained skin permeability, drug physical properties and distribution within MNs using CARS microscopy. Overall, these results suggest that the double-layered MN formulation holds significant potential for transdermal drug delivery, offering a safer and more effective alternative to traditional oral administration.
Detail
Hydrogel-Based Intranasal Delivery Systems for The Treatment of Allergic Rhinitis
EnergyChem ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1002/adtp.202300035
Allergic rhinitis, as the most common type of rhinitis, has become a global health problem. At present, oral/intranasal administration of H1-antihistamines and corticosteroids is considered to be the main therapeutic method for allergic rhinitis. However, the local bioavailability of the drug is low due to the systemic effect of drugs and nasal mucociliary clearance. More recently, a hydrogel-based intranasal delivery system (HIDS) is proposed and gradually developed as an emerging strategy for allergic rhinitis treatment by extending the residence time of drugs in a controlled manner. This review aims to highlight the advances in HIDS for allergic rhinitis treatment. The designs and therapeutic effect of the existing HIDS in the nasal microenvironment are described in detail. This review also provides a perspective on the future opportunities and developments of HIDS. Despite its nascent status, the future clinical and translational applications of HIDS can have a transformative impact on improving the treatment of chronic inflammation in the nasal cavity.
Detail
Effect of 3D-Printable Anisotropic Fibrous Hydrogels on Fabricating Artificial Skeletal Muscle Constructs
EnergyChem ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1002/adtp.202300170
The use of fibrous hydrogel constructs is a promising strategy in tissue engineering because of their ability to closely mimic the anisotropic structure of biological tissues. In skeletal muscle tissue engineering, fiber alignment is considered a crucial factor for achieving muscle functions originating from the uniaxially aligned structure of myofibers; however, the fabrication process of hydrogel constructs with aligned fibers requires complex and laborious techniques. In this study, the effect of 3D-printed constructs with randomly oriented fibers on myoblast differentiation is evaluated. To this end, 3D-printable gelatin methacryloyl (GelMA) hydrogel microfibers through the mechanical fragmentation of electrospun GelMA sheets is prepared. The bulk rheological and tensile properties of the hydrogels with microfibers are stronger than those of the hydrogels without microfibers. Interestingly, when myoblast-embedded constructs are 3D-printed with and without randomly oriented GelMA hydrogel microfibers and incubated for cell differentiation, the microfibers in the constructs effectively promote myotubule-like cell formation. In addition, the uniaxial 3D printed design enables anisotropic myotubule formation. This shows that hydrogels with only fibers distributed randomly can be applied to achieve more effective artificial muscle constructs than those achieved using normal bulk hydrogels and are easier to use than aligned fibers.
Detail
Anlotinib Combined with Anti-PD1 Potentiates Anti-Tumor Immunity via Immunogenic Cell Death and Macrophage Reprogramming
EnergyChem ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1002/adtp.202300141
The combination therapy of targeted drugs and immune checkpoint inhibitors has shown prominent success. In addition to blocking mutated oncogene downstream signaling, the immunological mechanism(s) underlying the anti-tumor effect of targeted-immuno-therapy is not clear. In this study, anlotinib, a novel pan-targeted tyrosine kinase receptor inhibitor (pTKI), is combined with anti-PD1 (αPD1) as a therapeutic regimen applying to an immunocompetent mouse tumor model. Anlotinib induces immunogenic cell death (ICD), elicits anti-tumor inflammation and infiltration, and activation of DCs and CD8+ T cells, which are enhanced by αPD1. Furthermore, anlotinib reduces KC/MCP-1 secretion by attenuating educational effect that cancer cells imposed on tumor-associated macrophages (TAMs) and prevents their M2 polarization by inhibiting AKT/mTORC1 and Pparδ pathways. Importantly, anlotinib plus αPD1 prolongs median progression-free survival time compared with standard chemotherapy plus pembrolizumab as the 1st line treatment in non-small cell lung cancer (NSCLC) patients. Thus, anlotinib treatment elicits both innate and adaptive anti-tumor immune responses while αPD1 enhances its potency. This study provides strong evidence that combination of targeted therapy and immunotherapy is a promising regimen for treating NSCLC.
Detail
Smartly Engineered Casein Manganese Oxide Nanobiomaterials and Its Potential Therapeutic Angiogenesis Applications for Wound Healing and Limb Ischemia
EnergyChem ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1002/adtp.202300142
Recent research offers several approaches for the advancement of manganese-based nanomaterials for its therapeutic use. The present research paper reports the development of smartly engineered casein manganese oxide nanobiomaterials (CMnNP) using manganese chloride and casein under alkaline condition at room temperature. The CMnNP are systematically characterized by various analytical techniques. The biocompatibility of these nanomaterials is observed by in vitro cell viability and in vivo hemolysis assay. The nanomaterials (CMnNP) exhibit the pro-angiogenic properties, established through various in vitro assays in endothelial cells and in vivo experiments. The interaction of manganese with different enzymes and angiogenic proteins is identified through in silico analysis that is further validated through in vitro western blot studies. This study also demonstrates the application of therapeutic angiogenesis of CMnNP for wound healing as well as hindlimb ischemia in C57BL/6J and BALB/c mouse model, respectively. The formation of redox signaling molecules (especially H2O2, O2˙−, and NO) in endothelial cells may be one of the plausible mechanisms for CMnNP-mediated angiogenesis. Considering the results, the current study offers a nanomedical perspective for the therapy of various ischemic diseases as well as wound healing where angiogenesis involves is a crucial step.
Detail
A Novel Silver Nanoparticles-Decorated Metal-Organic Framework with Rapid and Sustained Antimicrobial Activity against Drug-Resistant Candida albicans through Synergistic Chemodynamic and Sonodynamic Therapy
EnergyChem ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1002/adtp.202300074
Vaginal candidiasis caused by Candida albicans is a chronic, recurrent disease that is difficult to treat. Current available antifungal drugs have limited efficacy and cause adverse effects necessitating novel therapeutic options. In this study, a novel metal-organic framework (MOF) containing the sonosensitizer rose bengal (RB) and decorated with silver nanoparticles (AgNPs), Fe–MOF(RB)@AgNPs (MRA), is developed which integrates chemodynamic therapy (CDT) and sonodynamic therapy (SDT) with the long-term antifungal effects of AgNPs into a single nanoscale entity. MRA exhibited low cytotoxicity in mammalian cells and strong catalytic activity for the conversion of H2O2 to •OH under acidic conditions, similar to those found in vaginal candidiasis. When exposed to ultrasound, MRA generated 1O2 and offered rapid synergistic fungicidal effects through CDT and SDT, as well as long-lasting antifungal benefits through AgNPs, leading to the complete eradication of drug-resistant C. albicans. Moreover, MRA exhibited 99.999% efficacy against a clinical isolate of drug-resistant C. albicans at 120 µg mL−1. Hence, MRA has considerable potential for clinical applications in the treatment of drug-resistant C. albicans-induced vaginal candidiasis.
Detail
Development of siRNA and Budesonide Dual-Loaded Hybrid Lipid–Polymer Nanoparticles by Microfluidics Technology as a Platform for Dual Drug Delivery to Macrophages: An In Vitro Mechanistic Study
EnergyChem ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1002/adtp.202300048
Macrophages play a key role in the development of many diseases, like tissue injury, cancer, and autoimmune diseases. So far, single-drug loaded nanoparticles are developed to target macrophages. Nevertheless, macrophage dysregulation can induce multiple conditions, i.e., inflammation and fibrosis. Therefore, the simultaneous codelivery of a small molecule drug and a small interfering RNA (siRNA) for gene silencing may be beneficial to modulate macrophage dysfunction. Herein, hybrid lipid–polymer nanoparticles (LPNs) coloaded with both budesonide and enhanced green fluorescence protein siRNA (eGFP-siRNA) as model anti-inflammatory small molecule drug and siRNA, respectively, are developed by an optimized microfluidics method. Specifically, a poly(lactic-co-glycolic acid) core is coated by a lipid shell, and LPNs with size homogeneity and colloidal stability are obtained. Both payloads are loaded efficiently, and a controlled release is achieved. Additionally, LPNs are nontoxic in murine RAW 264.7 cells and human THP-1 cells and are efficiently taken up by these cells. Finally, the transfection efficiency of dual-loaded LPNs is high at low LPNs doses, thus proving the suitability of this nanosystem for gene silencing. Overall, the optimized LPNs are a suitable nanoplatform for the dual drug delivery to macrophages for the treatment of complex conditions requiring dual therapeutic approaches.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not